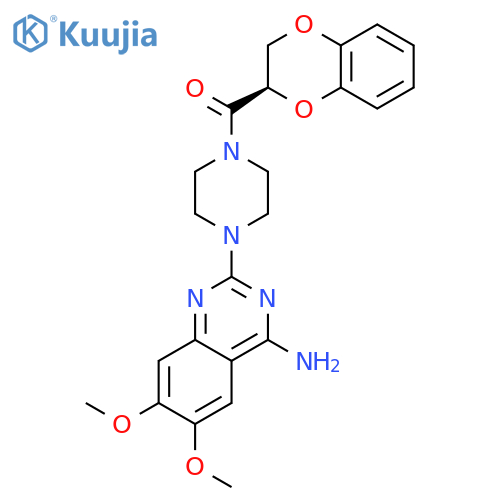Cas no 70918-17-1 ((R)-Doxazosin)

(R)-Doxazosin structure
商品名:(R)-Doxazosin
CAS番号:70918-17-1
MF:C23H25N5O5
メガワット:451.475105047226
MDL:MFCD15071204
CID:975814
PubChem ID:6604102
(R)-Doxazosin 化学的及び物理的性質
名前と識別子
-
- R-Doxazosin
- (R)-Doxazosin
- R-DOXAZOSIN INTERMEDIATE
- R-Doxazosin R
- 70918-17-1
- (R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine
- NCGC00018158-01
- CHEMBL1363589
- SCHEMBL97513
- (4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methanone
- HMS2233L12
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)-, (R)-
- NCGC00018158-04
- F6HQ441M9W
- EN300-19631171
- [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
- SMR000550476
- [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
- PD132712
- 2-{4-[(2R)-2,3-dihydro-1,4-benzodioxine-2-carbonyl]piperazin-1-yl}-6,7-dimethoxyquinazolin-4-amine
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)-
- CHEBI:95247
- Methanone, (4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)-
- (R)-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- MLS001165720
- Doxazosin, (R)-
- UNII-F6HQ441M9W
- Q27167084
-
- MDL: MFCD15071204
- インチ: InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
- InChIKey: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
計算された属性
- せいみつぶんしりょう: 451.18556891g/mol
- どういたいしつりょう: 451.18556891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 678
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 112Ų
(R)-Doxazosin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D537490-50mg |
(R)-Doxazosin |
70918-17-1 | 50mg |
$ 800.00 | 2022-06-05 | ||
| TRC | D537490-10mg |
(R)-Doxazosin |
70918-17-1 | 10mg |
$ 195.00 | 2022-06-05 | ||
| TRC | D537490-250mg |
(R)-Doxazosin |
70918-17-1 | 250mg |
$ 4500.00 | 2023-09-07 | ||
| TRC | D537490-25mg |
(R)-Doxazosin |
70918-17-1 | 25mg |
$ 425.00 | 2022-06-05 | ||
| TRC | D537490-100mg |
(R)-Doxazosin |
70918-17-1 | 100mg |
$ 1515.00 | 2022-06-05 | ||
| Enamine | EN300-19631171-0.05g |
2-{4-[(2R)-2,3-dihydro-1,4-benzodioxine-2-carbonyl]piperazin-1-yl}-6,7-dimethoxyquinazolin-4-amine |
70918-17-1 | 0.05g |
$2755.0 | 2023-09-17 |
(R)-Doxazosin 関連文献
-
Lisa I. Pilkington,David Barker Nat. Prod. Rep. 2015 32 1369
-
Lisa I. Pilkington,David Barker Nat. Prod. Rep. 2015 32 1369
70918-17-1 ((R)-Doxazosin) 関連製品
- 104874-86-4((S)-(+)-Doxazosin)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
